![molecular formula C8H22N4O2 B12560891 N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine CAS No. 183731-40-0](/img/structure/B12560891.png)
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is a polyamine compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of aminooxy groups attached to a butane-1,4-diamine backbone, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino groups of butane-1,4-diamine attack the chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminooxy derivatives.
Applications De Recherche Scientifique
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine involves its interaction with specific molecular targets. The aminooxy groups can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This compound may also interact with nucleic acids, affecting their stability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spermine: A naturally occurring polyamine involved in cellular metabolism.
Spermidine: Another polyamine with roles in cellular growth and differentiation.
Putrescine: A precursor to spermidine and spermine, involved in polyamine biosynthesis.
Uniqueness
N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is unique due to the presence of aminooxy groups, which impart distinct chemical reactivity compared to other polyamines. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
183731-40-0 |
|---|---|
Formule moléculaire |
C8H22N4O2 |
Poids moléculaire |
206.29 g/mol |
Nom IUPAC |
O-[2-[4-aminobutyl(2-aminooxyethyl)amino]ethyl]hydroxylamine |
InChI |
InChI=1S/C8H22N4O2/c9-3-1-2-4-12(5-7-13-10)6-8-14-11/h1-11H2 |
Clé InChI |
IUNZLWUIKVSIDN-UHFFFAOYSA-N |
SMILES canonique |
C(CCN(CCON)CCON)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




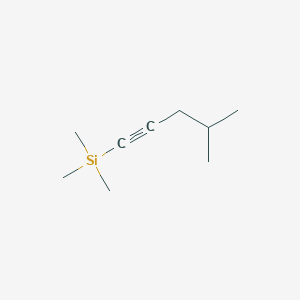
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
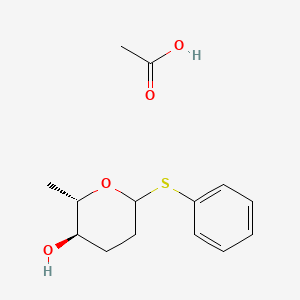
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
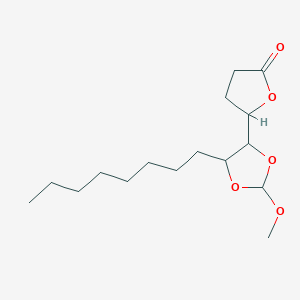

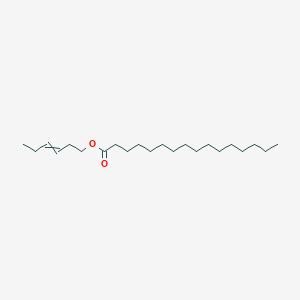
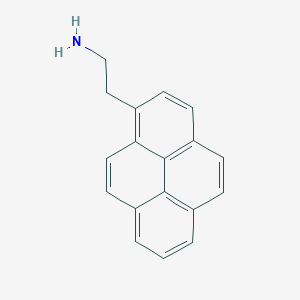
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
